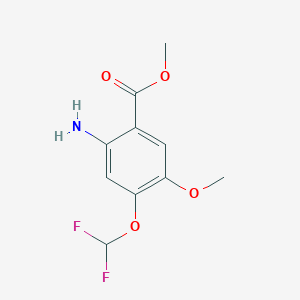

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. DFB belongs to the class of benzoate derivatives and has been studied extensively for its potential use as a drug in various therapeutic applications.

科学的研究の応用

Synthesis of Antitumor Agents

A study by Romagnoli et al. (2008) explored the synthesis of compounds with a 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, identifying potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This research underscores the utility of modified compounds in the development of antitumor agents (R. Romagnoli et al., 2008).

Antimicrobial Activities

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing significant antimicrobial activities against various microorganisms. The study demonstrates the potential of modified compounds like Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate in producing effective antimicrobial agents (H. Bektaş et al., 2010).

Synthesis of Benzothiazole-derived Schiff Bases

Chohan et al. (2003) focused on the synthesis of Schiff bases derived from benzothiazole, leading to the formation of Zn(II) chelates with antibacterial properties. This research highlights the compound's relevance in synthesizing Schiff bases with potential antibacterial activity (Z. Chohan et al., 2003).

Imaging Probes for Alzheimer's Disease

A study by Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The findings suggest the compound's utility in creating imaging agents for detecting neurological conditions (M. Cui et al., 2012).

Synthesis of Novel Polyimides

Butt et al. (2005) reported the synthesis of novel aromatic polyimides using derivatives of benzodioxine, showcasing the compound's application in creating materials with enhanced thermal and chemical properties (M. Butt et al., 2005).

作用機序

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Related 2-aminothiazole derivatives have been shown to interact with their targets, leading to significant inhibition of cellular growth .

Biochemical Pathways

Related 2-aminothiazole derivatives have been shown to impact a variety of biochemical pathways, leading to their broad pharmacological spectrum .

Pharmacokinetics

Its molecular weight of 18715 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Related 2-aminothiazole derivatives have been shown to exhibit a range of therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

特性

IUPAC Name |

methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4/c1-15-7-3-5(9(14)16-2)6(13)4-8(7)17-10(11)12/h3-4,10H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMXDZDSUDIBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)

![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)

![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)